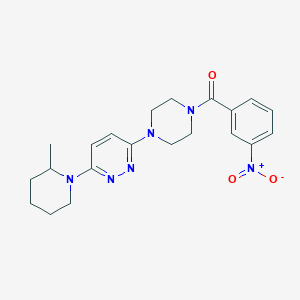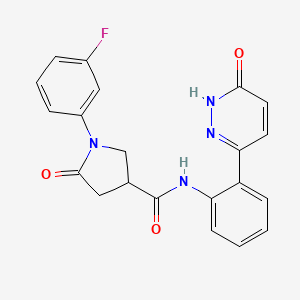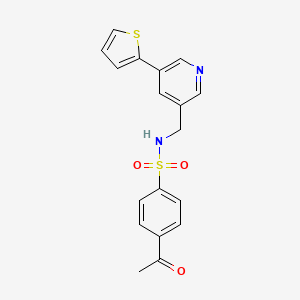
3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13ClFN3O3S and its molecular weight is 369.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibition
Compounds with a benzenesulfonamide moiety, including derivatives like 3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide, have been synthesized and evaluated for their inhibitory activities against cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2). The fluorine substitution on the benzenesulfonamide moiety enhances potency and selectivity for COX-2 inhibition, indicating potential anti-inflammatory applications. These compounds, notably the sodium salt versions, have shown excellent anti-inflammatory activity, suggesting a new direction for the development of injectable COX-2 specific inhibitors (Pal et al., 2003).
Antidiabetic Agents
Fluorinated pyrazoles and benzenesulfonamide derivatives have been prepared as hypoglycemic agents, aiming to offer new treatments for diabetes. The synthesis process involves the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones, leading to pyrazoline derivatives which, upon further reactions, yield ureas, thioureas, and their cyclic derivatives. Preliminary screenings of these compounds revealed significant antidiabetic activity, supporting their potential as leads in future drug discovery efforts for diabetes management (Faidallah et al., 2016).
Mercury Ion Detection
A novel application of pyrazoline-based benzenesulfonamide derivatives includes the development of fluorometric “Turn-off” sensors for detecting mercury ions (Hg2+). These compounds demonstrate high selectivity and sensitivity for Hg2+ ions, providing a promising tool for environmental monitoring and safety. The reported derivatives can significantly decrease fluorescence intensity in the presence of Hg2+, making them effective for quick and reliable mercury detection (Bozkurt & Gul, 2018).
Carbonic Anhydrase Inhibition
Some derivatives of benzenesulfonamides have been synthesized and tested for their inhibitory effects on human carbonic anhydrase (CA) isoenzymes I and II. These compounds, including those related to the structure of interest, have been identified as potential leads for the development of new therapeutic agents targeting conditions associated with aberrant CA activity, such as glaucoma, epilepsy, and certain types of tumors (Gul et al., 2016).
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3S/c1-20-14(15-3-2-6-23-15)7-10(19-20)9-18-24(21,22)11-4-5-13(17)12(16)8-11/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFYZSCSHXCDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2765607.png)

![2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2765610.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide](/img/structure/B2765613.png)

![(2E)-3-(3-{[(2Z)-3-(aminocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}phenyl)acrylic acid](/img/structure/B2765617.png)


![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide](/img/structure/B2765623.png)
![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2765630.png)